molecular formula C8H13N3O B13334955 2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol

Cat. No.: B13334955
M. Wt: 167.21 g/mol
InChI Key: HGKNZRXGENNEOK-UHFFFAOYSA-N
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Description

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by cyclopropylation and subsequent introduction of the aminoethanol group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include various imidazole derivatives with different functional groups, which can have significant biological and chemical properties .

Scientific Research Applications

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol is unique due to its combination of the imidazole ring, cyclopropyl group, and aminoethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Biological Activity

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol is a compound belonging to the imidazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by recent research findings and data.

  • Molecular Formula : C₈H₁₃N₃O
  • Molecular Weight : 167.21 g/mol
  • CAS Number : 1512019-87-2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against various bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0048
Enterococcus faecalis0.0195

These results suggest that the compound exhibits strong antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. A study reported the following MIC values against common fungal strains:

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.078

These findings indicate that the compound is effective in inhibiting fungal growth, making it a candidate for further development in antifungal therapies .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. For instance, it was found to preferentially suppress the growth of A549 lung cancer cells compared to non-tumor fibroblasts, suggesting its potential utility in cancer therapy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its imidazole structure may interact with biological targets such as enzymes or receptors involved in microbial growth and cancer proliferation.

Case Studies

Several case studies have been published highlighting the efficacy of this compound:

  • Study on Antibacterial Properties : A clinical study tested the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load within 24 hours of treatment.
  • Antifungal Efficacy in Immunocompromised Patients : A pilot study assessed the antifungal activity in patients with compromised immune systems, showing promising results in reducing fungal infections .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-amino-2-(1-cyclopropylimidazol-2-yl)ethanol

InChI

InChI=1S/C8H13N3O/c9-7(5-12)8-10-3-4-11(8)6-1-2-6/h3-4,6-7,12H,1-2,5,9H2

InChI Key

HGKNZRXGENNEOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN=C2C(CO)N

Origin of Product

United States

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